

# Application Notes and Protocols for VPC-18005 in VCaP Cells

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## Compound of Interest

Compound Name: VPC-18005

Cat. No.: B15588227

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays using the small molecule ERG antagonist, **VPC-18005**, with the VCaP human prostate cancer cell line. VCaP cells endogenously overexpress the ERG protein due to a TMPRSS2-ERG gene fusion, making them a relevant model for studying ERG-positive prostate cancer.

## Introduction to VPC-18005

**VPC-18005** is a novel small molecule antagonist of the ETS-related gene (ERG).[1][2] Genomic translocations involving ERG are found in approximately half of all prostate cancer cases, leading to the aberrant expression of ERG protein, which contributes to disease progression.[2] **VPC-18005** functions by directly interacting with the ERG-ETS domain, which sterically blocks its binding to DNA and thereby disrupts its transcriptional activity.[2][3][4][5] In vitro studies have demonstrated that **VPC-18005** can inhibit ERG-induced transcription, reduce the migration and invasion of ERG-expressing prostate cancer cells, and decrease the expression of ERG-regulated genes like SOX9.[1][3][4] Notably, **VPC-18005** achieves this without significant cytotoxicity at effective concentrations.[3][4]

## VCaP Cell Culture

VCaP cells are known to be delicate and have a slow doubling time, which can range from approximately 51 to 220 hours.[6][7] They are an adherent cell line derived from a vertebral

metastatic lesion of human prostate cancer.[6][8]

#### Recommended Culture Conditions:

- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Incubation: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Subculturing: VCaP cells should be handled gently. Use slow centrifugation speeds and avoid aggressive pipetting. It may be beneficial to leave them in small clumps rather than creating a single-cell suspension.[6] It can take 2-3 weeks for a T-75 flask to reach confluency.[6] For some applications, flasks can be pre-coated with Matrigel to improve attachment.[8]

## Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays with **VPC-18005** in VCaP cells.

Assay	Cell Line	Parameter	Value	Reference
Luciferase Reporter Assay (pETS-luc)	VCaP	IC50	6 µM	[3][4][5][9]
Cell Viability (MTS Assay)	VCaP	Effect	No significant decrease in viability at concentrations up to 25 µM	[4]

## Experimental Protocols

### ERG Transcriptional Activity - Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of **VPC-18005** on ERG-mediated transcriptional activity in VCaP cells using a luciferase reporter construct containing ETS-

responsive elements (pETS-luc).

Materials:

- VCaP cells
- Complete culture medium
- pETS-luc reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent (e.g., Lipofectamine 3000)
- Opti-MEM I Reduced Serum Medium
- **VPC-18005**
- DMSO (vehicle control)
- 96-well white, clear-bottom tissue culture plates
- Dual-luciferase reporter assay system
- Luminometer

Protocol:

- Cell Seeding: Seed VCaP cells in a 96-well white, clear-bottom plate at a density of  $2 \times 10^4$  cells per well in 100  $\mu$ L of complete culture medium. Allow cells to adhere for 24 hours.
- Transfection:
  - For each well, prepare a transfection mix in Opti-MEM containing the pETS-luc reporter plasmid and the Renilla luciferase control plasmid. .
  - Add the transfection reagent to the plasmid mix, incubate according to the manufacturer's instructions, and then add the complex to the cells.

- Incubate for 24 hours.
- Compound Treatment:
  - Prepare a serial dilution of **VPC-18005** in complete culture medium. A typical concentration range would be from 0.1  $\mu\text{M}$  to 100  $\mu\text{M}$ .<sup>[3]</sup> Also, prepare a vehicle control (DMSO) at the same final concentration as the highest **VPC-18005** concentration.
  - Carefully remove the transfection medium from the cells and replace it with 100  $\mu\text{L}$  of the medium containing the different concentrations of **VPC-18005** or DMSO.
- Incubation: Incubate the plate for 48 hours at 37°C and 5% CO<sub>2</sub>.
- Luciferase Assay:
  - Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
  - Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  - Express the results as a percentage of the vehicle control.
  - Plot the percentage of luciferase activity against the log concentration of **VPC-18005** and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Cell Viability - MTS Assay

This protocol measures the effect of **VPC-18005** on the metabolic activity of VCaP cells as an indicator of cell viability.

Materials:

- VCaP cells

- Complete culture medium
- **VPC-18005**
- DMSO (vehicle control)
- 96-well tissue culture plates
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate spectrophotometer

Protocol:

- Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000 cells/well in 100  $\mu$ L of complete culture medium.[\[10\]](#) Allow cells to adhere for 24 hours.
- Compound Treatment:
  - Prepare a serial dilution of **VPC-18005** in complete culture medium (e.g., 0.2–25  $\mu$ M).[\[4\]](#) Include a vehicle control (DMSO).
  - Add 100  $\mu$ L of the compound-containing medium to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.[\[3\]](#)
- MTS Assay:
  - Add 20  $\mu$ L of MTS reagent to each well.
  - Incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate spectrophotometer.
- Data Analysis:
  - Subtract the background absorbance (medium only).

- Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

## Western Blot Analysis of ERG Protein Levels

This protocol describes how to assess the levels of ERG protein in VCaP cells following treatment with **VPC-18005**.

Materials:

- VCaP cells
- Complete culture medium
- **VPC-18005**
- DMSO (vehicle control)
- Cycloheximide (optional, to assess protein stability)[3][4][5]
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-ERG, anti-Vinculin or anti-GAPDH as loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

## Protocol:

- Cell Treatment:
  - Seed VCaP cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with the desired concentrations of **VPC-18005** or DMSO for the desired time (e.g., 4 hours).[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - (Optional) To assess effects on protein stability, pre-treat with a protein synthesis inhibitor like cycloheximide (e.g., 1 hour) before adding **VPC-18005**.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer.
  - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature equal amounts of protein by boiling in Laemmli buffer.
  - Separate proteins by SDS-PAGE.
  - Transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate with primary anti-ERG antibody overnight at 4°C.
  - Wash the membrane with TBST.

- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection:
  - Apply chemiluminescent substrate.
  - Visualize protein bands using an imaging system.
- Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., Vinculin or GAPDH) to ensure equal protein loading.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Cell Migration and Invasion Assay

This protocol uses a real-time cell analysis system to measure the effect of **VPC-18005** on VCaP cell migration and invasion.

Materials:

- VCaP cells
- Serum-free medium
- Complete culture medium (as chemoattractant)
- **VPC-18005**
- DMSO (vehicle control)
- Real-time cell analysis system (e.g., xCELLigence) with CIM-Plates
- Matrigel (for invasion assay)

Protocol:

- Plate Preparation:



- For the invasion assay, coat the upper chamber of the CIM-plate with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
- Add complete culture medium to the lower chamber as a chemoattractant.
- Cell Seeding:
  - Resuspend VCaP cells in serum-free medium.
  - Seed the cells in the upper chamber of the CIM-plate.
- Compound Treatment: Add **VPC-18005** (e.g., 5  $\mu$ M) or DMSO to the upper chamber.<sup>[5][9]</sup>
- Real-Time Monitoring: Place the plate in the real-time cell analysis system and monitor cell migration/invasion for an extended period (e.g., up to 72 hours). The system measures changes in electrical impedance as cells move from the upper to the lower chamber.
- Data Analysis: The cell index, which is proportional to the number of migrated/invaded cells, is plotted over time. Compare the migration/invasion rates between **VPC-18005**-treated and vehicle-treated cells.

## Apoptosis Assay - Annexin V and Propidium Iodide (PI) Staining

This protocol is a general method to assess whether a compound induces apoptosis or necrosis. While **VPC-18005** is reported to be non-cytotoxic, this assay can be used to confirm this or to test other compounds.

Materials:

- VCaP cells
- Complete culture medium
- **VPC-18005** or other test compound
- DMSO (vehicle control)

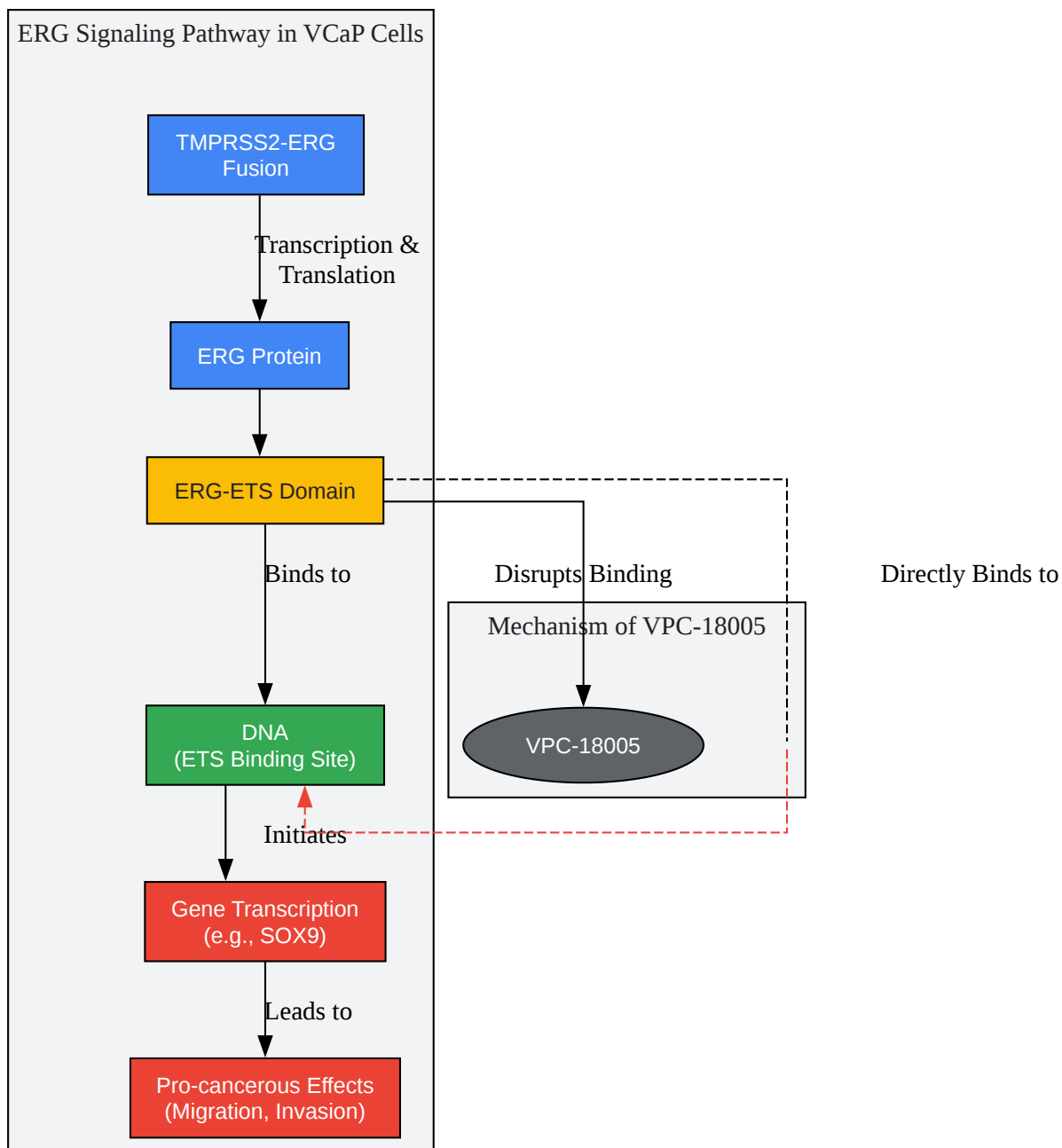
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

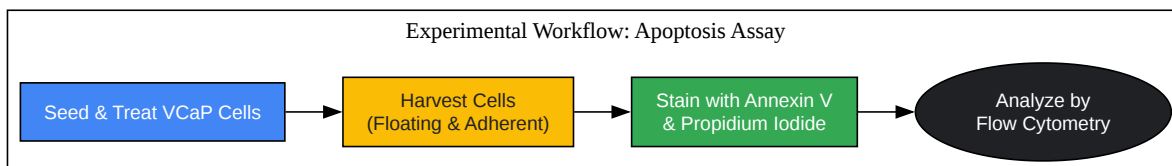
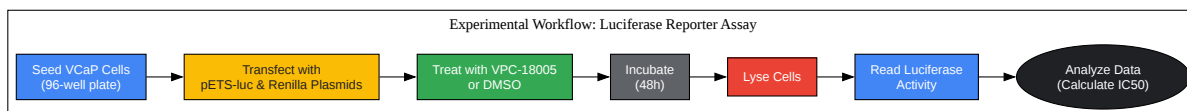
Protocol:

- Cell Treatment:
  - Seed VCaP cells in 6-well plates and allow them to adhere.
  - Treat cells with the desired concentrations of the test compound or vehicle control for a specified time (e.g., 24-48 hours).
- Cell Harvesting:
  - Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase.
  - Centrifuge the cell suspension and wash the cells once with cold PBS.
- Staining:
  - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately  $1 \times 10^6$  cells/mL.
  - Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
  - Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[\[11\]](#)
- Flow Cytometry Analysis:
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.
  - Analyze the cells immediately by flow cytometry.
- Data Interpretation:

- Annexin V- / PI-: Live cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic or necrotic cells
- Annexin V- / PI+: Necrotic cells

## Visualizations





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